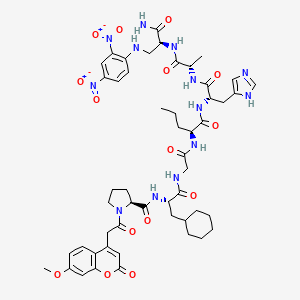
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
Descripción general
Descripción
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a synthetic peptide substrate used in various biochemical assays. This compound is particularly useful in the study of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. The compound’s structure allows it to be cleaved by specific MMPs, making it a valuable tool for monitoring enzyme activity.
Aplicaciones Científicas De Investigación
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a substrate in enzyme kinetics studies to understand the catalytic mechanisms of MMPs.
Biology: Helps in studying the role of MMPs in various biological processes, including tissue remodeling, wound healing, and cancer metastasis.
Medicine: Utilized in the development of MMP inhibitors, which have therapeutic potential in treating diseases such as cancer, arthritis, and cardiovascular disorders.
Industry: Employed in high-throughput screening assays for drug discovery and development.
Mecanismo De Acción
Target of Action
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a fluorogenic substrate primarily for matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-26 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
This compound interacts with its targets (MMP-1, MMP-3, and MMP-26) through a process of enzymatic cleavage . This interaction results in the release of 7-methoxycoumarin-4-acetyl (Mca), a fluorescent compound .
Biochemical Pathways
The cleavage of this compound by MMPs affects the matrix metalloproteinase pathway . This pathway is involved in various physiological processes, including tissue remodeling and wound healing, and pathological conditions such as cancer and fibrosis.
Pharmacokinetics
The compound’s interaction with its targets and the subsequent release of mca suggest that it is metabolized by mmps . The impact of these properties on the bioavailability of this compound would require further investigation.
Result of Action
The molecular effect of this compound’s action is the release of Mca, which can be quantified due to its fluorescence . This allows for the measurement of MMP activity at the cellular level .
Análisis Bioquímico
Biochemical Properties
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 plays a crucial role in biochemical reactions as a substrate for matrix metalloproteinases, including MMP-1, MMP-3, and MMP-26 . Upon cleavage by these enzymes, the compound releases 7-methoxycoumarin-4-acetyl (Mca), which emits fluorescence. This fluorescence can be quantified to measure MMP activity. The interaction between this compound and MMPs is highly specific, allowing researchers to study the activity and inhibition of these enzymes in various biological contexts.
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by MMPs, resulting in the release of the fluorescent Mca moiety . This cleavage occurs at specific peptide bonds within the substrate, and the resulting fluorescence can be detected and measured. The interaction between this compound and MMPs is characterized by high specificity and affinity, making it an effective tool for studying enzyme kinetics and inhibition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 primarily undergoes enzymatic cleavage reactions. These reactions are catalyzed by matrix metalloproteinases, which recognize and cleave specific peptide bonds within the substrate.
Common Reagents and Conditions
Enzymes: Matrix metalloproteinases such as MMP-2, MMP-9, and MMP-14.
Buffers: Tris-HCl or phosphate-buffered saline (PBS) to maintain optimal pH for enzyme activity.
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The enzymatic cleavage of this compound results in smaller peptide fragments. The specific cleavage sites depend on the MMP involved, leading to distinct peptide products that can be analyzed to determine enzyme activity.
Comparación Con Compuestos Similares
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is unique due to its specific sequence and the presence of the DNP group, which enhances its utility in fluorescence-based assays. Similar compounds include:
Mca-PLGL-Dpa-AR-NH2: Another MMP substrate with a different sequence, used for similar applications.
Dnp-PLGMWSR: A fluorogenic substrate for MMP-2 and MMP-9, used to quantify enzyme activity.
Dnp-PLAYWAR: A substrate for MMP-8 and MMP-26, used in biochemical assays.
These compounds share similar applications but differ in their specific sequences and the MMPs they target, highlighting the versatility and specificity of this compound.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H65N13O15/c1-4-9-36(49(71)59-38(21-31-24-53-27-56-31)50(72)57-28(2)47(69)61-39(46(52)68)25-54-35-16-13-32(63(74)75)22-41(35)64(76)77)58-43(65)26-55-48(70)37(18-29-10-6-5-7-11-29)60-51(73)40-12-8-17-62(40)44(66)19-30-20-45(67)79-42-23-33(78-3)14-15-34(30)42/h13-16,20,22-24,27-29,36-40,54H,4-12,17-19,21,25-26H2,1-3H3,(H2,52,68)(H,53,56)(H,55,70)(H,57,72)(H,58,65)(H,59,71)(H,60,73)(H,61,69)/t28-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLIZNHHZSHQOS-NIUAFRCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H65N13O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


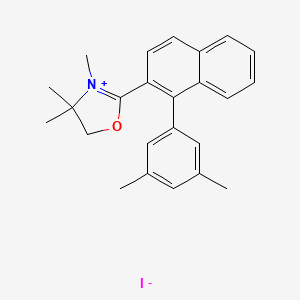
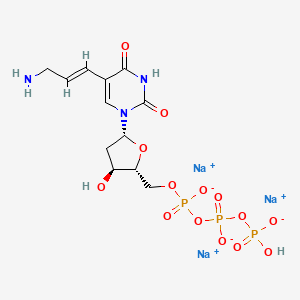
![D-[1-18O]glucose](/img/structure/B1494281.png)
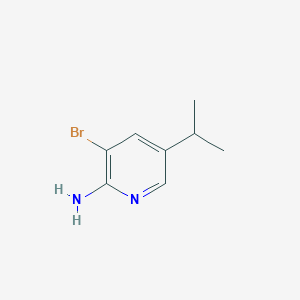
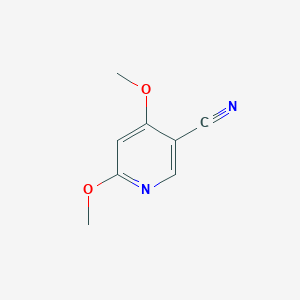
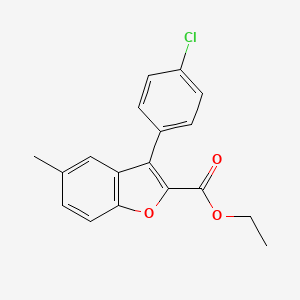
![(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1494292.png)
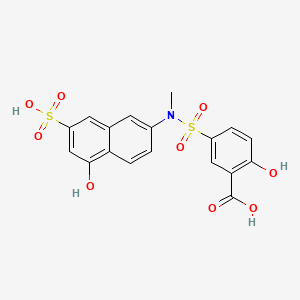
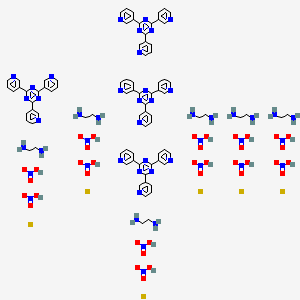
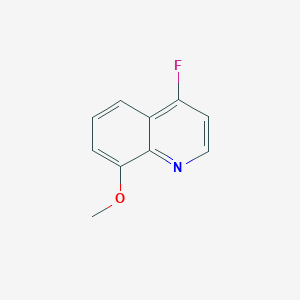
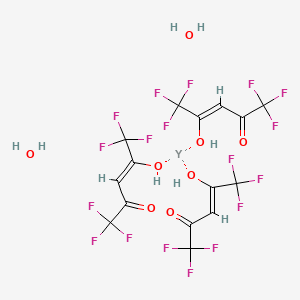
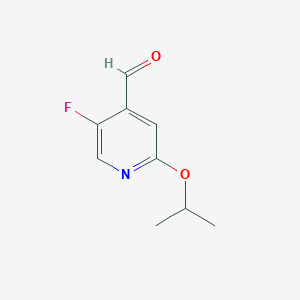
![3-o-Methyl-D-glucose,[methyl-14c]](/img/structure/B1494334.png)
![N-[15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecyl]trifluoroacetamide](/img/structure/B1494337.png)
